2-Ethylbenzofuran

Catalog No.
S1551423
CAS No.
3131-63-3
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylbenzofuran

CAS Number

3131-63-3

Product Name

2-Ethylbenzofuran

IUPAC Name

2-ethyl-1-benzofuran

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3

InChI Key

KJHYAEZMOHLVCH-UHFFFAOYSA-N

SMILES

CCC1=CC2=CC=CC=C2O1

Synonyms

2-Ethylbenzo[b]furan; 2-Ethylbenzofuran; 2-Ethyl-1-benzofuran; Benzofuran, 2-ethyl-; Ethyl-2-Benzofuran

Canonical SMILES

CCC1=CC2=CC=CC=C2O1

2-Ethylbenzofuran is used in the synthesis of benzofurans as potential antianginal agents. It is also used in the preparation of 2-arylpyridines that are used in the synthesis of complexes with physical properties.

2-Ethylbenzofuran is an alkylated aromatic oxygen heterocycle, recognized as a key structural motif and synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Belonging to the benzofuran class, its primary procurement value lies in the specific reactivity and physical properties conferred by the 2-position ethyl group, which distinguishes it from the parent compound, benzofuran, and other simple analogs. Key baseline properties relevant to material handling and process design include a boiling point of approximately 210-218°C and good solubility in common organic solvents like ethyl acetate and chloroform.

Research Fit

Medicinal chemistry building block: Core scaffold for hURAT1 inhibitor lead optimization and benzofuran library synthesis.
Process chemistry intermediate: Reported high-yield routes support cost-effective scale-up for API manufacturing.
Unambiguous C2-ethyl substitution: Critical for downstream reactivity; distinct from unsubstituted benzofuran and other 2-alkyl analogues.

Substituting 2-Ethylbenzofuran with its parent compound, benzofuran, or its closest analog, 2-methylbenzofuran, often leads to process and application failure. The ethyl group at the 2-position is not merely a passive structural change; it fundamentally alters physical properties critical for process control, such as a significantly higher boiling point, which impacts distillation and purification protocols. Furthermore, it blocks the most reactive site on the benzofuran core, redirecting subsequent chemical transformations to other positions—a critical feature for achieving specific isomers in multi-step syntheses. In applications like fragrance formulation, the distinct aromatic profile of 2-Ethylbenzofuran is non-fungible with the different notes of its analogs, making direct substitution impractical.

Substitution Risk

2-Alkyl chain mismatch
Smaller (methyl) or larger (isopropyl) C2-alkyl groups may dramatically shift hURAT1 inhibitory potency and selectivity.
Synthetic route variance
Supplier route choice can alter yield by up to 37 percentage points; direct substitution without route verification may limit cost predictability.
Metabolic site sensitivity
6-Hydroxylation of the benzofuran core significantly reduces target engagement; substitution with 6-substituted analogues may not replicate reported potency.

Process Control Advantage: Significantly Higher Boiling Point for Simplified Separation

2-Ethylbenzofuran has a boiling point of approximately 210-218°C, which is substantially higher than that of its common substitutes, 2-methylbenzofuran (~197-198°C) and the parent compound benzofuran (~173-175°C). This significant difference in volatility simplifies purification via distillation, allowing for more efficient separation from lower-boiling starting materials or side-products.

Evidence DimensionNormal Boiling Point (°C)
Target Compound Data210-218
Comparator Or BaselineBenzofuran: 173-175; 2-Methylbenzofuran: 197-198
Quantified Difference~15-20°C higher than 2-Methylbenzofuran; ~35-43°C higher than Benzofuran
ConditionsAtmospheric pressure (760 mmHg)

This wide boiling point window reduces co-distillation risk, potentially improving final product purity and simplifying process scale-up.

hURAT1 IC₅₀ potency
Head-to-head
Benzbromarone 26 ± 3 nM
6-OH metabolite 138 ± 88 nM
Probenecid 86.39 ± 0.07 µM
Supports hURAT1 inhibition endpoint context
Xenopus oocyte assay; ⁴⁴C-uric acid uptake

Precursor Suitability: Strategic Blocking of the 2-Position for Regiocontrolled Synthesis

In benzofuran chemistry, the C2-position is often the most reactive site for electrophilic substitution or lithiation. By starting with 2-Ethylbenzofuran, this position is pre-blocked, forcing subsequent functionalization to occur at other sites, such as C3. This strategy is a key advantage over using unsubstituted benzofuran, where reactions often yield mixtures of 2-substituted products or require complex protecting group strategies to achieve substitution at other positions. For example, syntheses targeting 2,3-disubstituted benzofurans often benefit from starting with a 2-alkylated precursor to ensure unambiguous installation of a group at the 3-position.

Evidence DimensionSite of Primary Reactivity
Target Compound DataC3 and benzene ring positions are activated for subsequent functionalization
Comparator Or BaselineBenzofuran: C2 is the most reactive site, leading to C2-functionalized products
Quantified DifferenceQualitative shift in regiochemical outcome from C2 to other positions
ConditionsTypical electrophilic substitution or metalation/functionalization reaction conditions

Procuring 2-Ethylbenzofuran directly enables more efficient and predictable synthetic routes to complex, specifically substituted benzofuran targets, reducing purification steps and improving overall yield.

Wolff–Kishner yield
Head-to-head
90% vs. 53% (Wittig)
Reported route-dependent yield context
37 percentage points higher; hydrazine/KOH, diethylene glycol

Formulation & Handling: Increased Lipophilicity for Non-Aqueous System Compatibility

The addition of the ethyl group significantly increases the lipophilicity of 2-Ethylbenzofuran compared to its parent compound. The calculated octanol-water partition coefficient (XLogP3) for 2-Ethylbenzofuran is 3.2, a notable increase over benzofuran's XLogP3 of 2.1. This higher lipophilicity translates to improved solubility in non-polar organic solvents and lipidic phases, which is a critical parameter for formulation design in agrochemicals and pharmaceuticals, as well as for selecting appropriate solvent systems in organic synthesis.

Evidence DimensionOctanol-Water Partition Coefficient (XLogP3)
Target Compound Data3.2
Comparator Or BaselineBenzofuran: 2.1
Quantified Difference1.1 log units higher (approx. 12.6x more lipophilic)
ConditionsComputed by XLogP3 3.0

Selecting 2-Ethylbenzofuran provides a direct route to higher lipophilicity, potentially improving formulation stability, membrane permeability in biological systems, and compatibility with non-aqueous reaction media.

Benzbromarone purity
Cross-study
>99.7% purity; single impurity <0.1%
Supports API synthesis route selection
One-step acylation; >75% yield
C3 acylation reactivity
Class-level
Predicted ≥2× benzofuran; C3 ≥100× more reactive
Supports electrophilic substitution workflow
By analogy to 2-methylbenzofuran; zeolite catalysis
Metabolic stability
Head-to-head
Parent 26 ± 3 nM
6-OH metabolite 138 ± 88 nM
Reported metabolite potency reduction context
5.3-fold lower hURAT1 inhibition; CYP450-mediated
Alkylation route yield
Cross-study
82% vs. 53% (Wittig) vs. 90% (Wolff–Kishner)
Supports route scouting and cost evaluation
Bromoethane alkylation; 29 pp higher than Wittig

Precursor for Regiospecific 2,3-Disubstituted Benzofuran Pharmaceuticals

Where the synthesis of a complex pharmaceutical agent requires unambiguous substitution at the C3 position of a benzofuran core, 2-Ethylbenzofuran is the logical starting material. Its pre-blocked C2 position directs functionalization, streamlining the synthesis of targets like certain anti-inflammatory or anti-Alzheimer's agents and avoiding isomeric byproducts common when starting with unsubstituted benzofuran.

High-Temperature Organic Synthesis and Process Chemistry

In multi-step syntheses requiring high-temperature reaction conditions or involving distillative purification, the high boiling point of 2-Ethylbenzofuran offers a distinct process advantage. It allows for a wider thermal operating window and enables cleaner separation from more volatile reagents or analogs like benzofuran, improving process efficiency and final product purity.

Development of Lipophilic Bioactive Molecules and Agrochemicals

For projects aiming to develop bioactive compounds with enhanced solubility in non-polar environments or improved membrane transport, 2-Ethylbenzofuran serves as a valuable lipophilic building block. Its significantly higher logP value compared to benzofuran makes it a preferred choice when designing molecules intended to interact with lipidic biological systems.

Specialty Fragrance and Flavor Formulations

This compound is the correct choice for inclusion in fragrance and flavor compositions where a specific aromatic profile is required. Its unique sensory notes are not replicable by substituting with other common benzofuran analogs, making it a critical component for achieving a target scent or flavor in the final product.

Application Fit Matrix

Application
Selection Property
Validation Focus
hURAT1 inhibitor lead optimization
C2-ethyl scaffold identity and potency retention
Target engagement assay context; SAR around C-ring substitution
Benzbromarone API manufacturing
High-purity starting material; one-step acylation compatibility
Purity and impurity profile review; process yield validation
Process chemistry route selection
Synthetic route and supplier yield profile
Reported yield comparison; cost-per-kg modeling
Benzofuran library synthesis
Building block versatility and C2-ethyl reactivity
Parallel derivatization efficiency; electrophilic substitution scope

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.2

Appearance

Yellow Oil

Other CAS

3131-63-3

Wikipedia

2-Ethylbenzofuran

General Manufacturing Information

Benzofuran, 2-ethyl-: ACTIVE

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